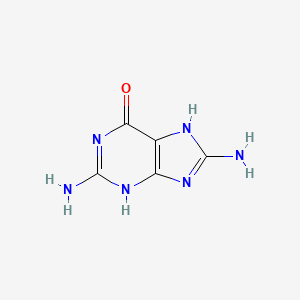

2,8-diamino-3,7-dihydropurin-6-one

Description

Properties

IUPAC Name |

2,8-diamino-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDKPTZGVLTYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=NC1=O)N)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=NC1=O)N)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of 3-hydroxythiophene-2-carboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions using sulfuric acid as a catalyst .

Industrial Production Methods

In industrial settings, the production of methyl 4-bromo-3-hydroxythiophene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran)

Major Products

Substitution: Various substituted thiophene derivatives.

Oxidation: 4-bromo-3-oxothiophene-2-carboxylate.

Reduction: 4-bromo-3-hydroxythiophene-2-methanol

Scientific Research Applications

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity for these targets. Additionally, the compound’s ability to undergo chemical modifications can enhance its activity and selectivity .

Comparison with Similar Compounds

Substituent Analysis

- 2,8-Diamino-3,7-dihydropurin-6-one: Features amino groups at positions 2 and 8 and an oxo group at position 4.

- Guanine: Contains a single amino group at position 2 and an oxo group at position 6 .

- 2,8-Diamino-3,7-dihydropurine-6-thione: Replaces the 6-oxo group with a thione (S) and retains amino groups at positions 2 and 8 .

Molecular Weight and Formula

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2,8-Diamino-3,7-dihydropurin-6-one | C₅H₆N₆O | 166.14 (calculated) |

| Guanine | C₅H₅N₅O | 151.13 |

| 2,8-Diamino-3,7-dihydropurine-6-thione | C₅H₆N₆S | 182.21 |

The thione derivative’s sulfur atom contributes to a higher molecular weight and may improve lipophilicity .

Reactivity at the 8-Position

- 2,8-Diamino-3,7-dihydropurin-6-one: The 8-amino group may hinder electrophilic substitution at this position, unlike guanine derivatives, which undergo reactions (e.g., nitration or azo coupling) at the 8-position .

- Guanine: Lacks an 8-amino group, making the 8-position susceptible to electrophilic attacks, as seen in nitration and azo dye synthesis .

- 2,8-Diamino-3,7-dihydropurine-6-thione: The thione group at position 6 could increase susceptibility to alkylation or oxidation reactions compared to oxo derivatives .

Data Tables

Table 1: Comparative Structural Properties

| Property | 2,8-Diamino-3,7-dihydropurin-6-one | Guanine | 2,8-Diamino-3,7-dihydropurine-6-thione |

|---|---|---|---|

| 6-Position Functional Group | Oxo (O) | Oxo (O) | Thione (S) |

| Amino Substituents | 2-NH₂, 8-NH₂ | 2-NH₂ | 2-NH₂, 8-NH₂ |

| Hydrogen-Bonding Capacity | High (4 potential donors) | Moderate (2 donors) | High (4 donors) |

| Key Applications | Nucleobase analogs | DNA/RNA | Catalysis, materials science |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,8-diamino-3,7-dihydropurin-6-one, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves purine ring functionalization. Common approaches include:

- Nucleophilic substitution at the C2 and C8 positions using ammonia or amines under controlled pH (7–9) and temperatures (60–80°C) .

- Protection-deprotection strategies for amino groups to prevent side reactions during oxidation or alkylation steps .

- Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) or recrystallization (solvent: ethanol/water mixtures) to isolate the final product .

- Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of reagents (e.g., excess NH₃ for amination) significantly impact yields (reported range: 45–75%) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural confirmation?

- Analytical Workflow :

NMR Analysis : Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT/B3LYP/6-31G* basis set) to validate tautomeric forms .

IR Spectroscopy : Identify characteristic bands (e.g., NH₂ stretching at 3300–3500 cm⁻¹, C=O at 1650–1700 cm⁻¹) and cross-reference with published spectra of analogous purines .

Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 151.1261 for guanine derivatives) and rule out impurities .

Q. What are the stability considerations for 2,8-diamino-3,7-dihydropurin-6-one under varying pH and temperature?

- Experimental Design :

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 25–60°C) with HPLC monitoring. The compound shows instability in strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the purine ring .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 300°C, consistent with guanine analogs .

Advanced Research Questions

Q. How do tautomeric equilibria of 2,8-diamino-3,7-dihydropurin-6-one influence its reactivity in enzymatic systems?

- Mechanistic Insights :

- The compound exists in keto-enol tautomeric forms, affecting hydrogen-bonding patterns with enzymes like purine nucleoside phosphorylase (PNP). Computational docking (AutoDock Vina) predicts stronger binding affinity for the keto form (ΔG ≈ –8.2 kcal/mol) .

- Experimental Validation : Use isotopic labeling (¹⁵N/²H) and kinetic assays to track tautomer-specific interactions .

Q. What strategies address discrepancies in bioactivity data across cell-based vs. in vivo studies?

- Data Contradiction Analysis :

Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, t₁/₂) to identify metabolic inactivation pathways (e.g., oxidation by CYP450 enzymes) .

Cell Membrane Permeability : Compare logP values (experimental vs. predicted) to assess transport limitations. For this compound, logP ≈ –0.5 suggests poor lipid bilayer penetration .

Species-Specific Effects : Test activity in humanized mouse models to reconcile in vitro-in vivo gaps .

Q. Can computational models predict the regioselectivity of electrophilic attacks on 2,8-diamino-3,7-dihydropurin-6-one?

- Modeling Approach :

- DFT Calculations : Optimize molecular geometry at the M06-2X/cc-pVTZ level to identify electron-deficient sites (e.g., C6 position with Fukui indices >0.15) .

- MD Simulations : Simulate solvent interactions (explicit water models) to evaluate steric hindrance effects during alkylation or halogenation .

- Experimental Correlation : Validate predictions with synthetic outcomes (e.g., bromination at C6 yields >80% product under NBS/light conditions) .

Comparative and Methodological Questions

Q. How does the electronic structure of 2,8-diamino-3,7-dihydropurin-6-one compare to guanine in base-pairing interactions?

- Structural Analysis :

- H-Bonding Capacity : The 2,8-diamino substitution increases H-bond donors (4 vs. 2 in guanine), potentially enhancing binding to cytosine analogs .

- X-ray Crystallography : Compare crystal packing patterns; guanine forms planar sheets, while the diaminopurine derivative exhibits staggered π-stacking due to steric bulk .

Q. What experimental precautions mitigate hygroscopicity during handling of 2,8-diamino-3,7-dihydropurin-6-one?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.